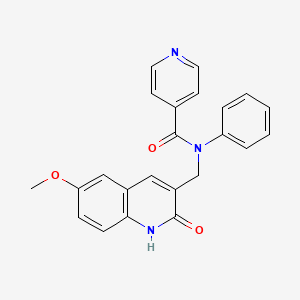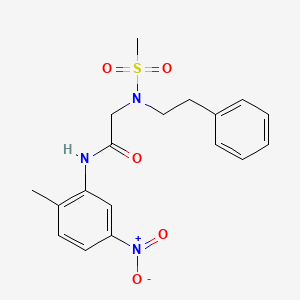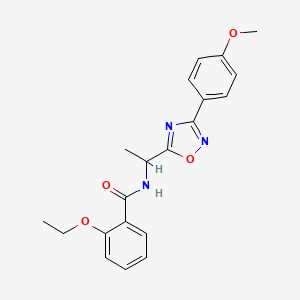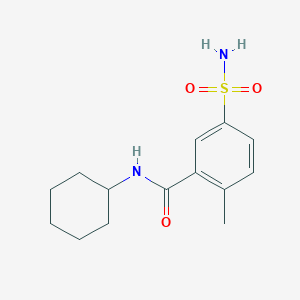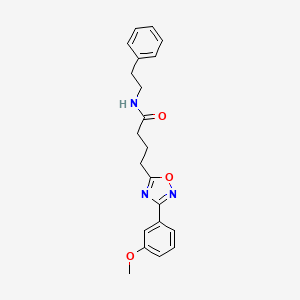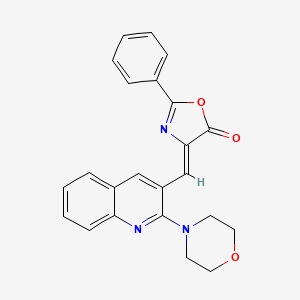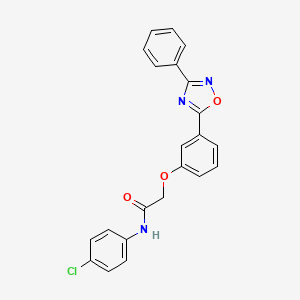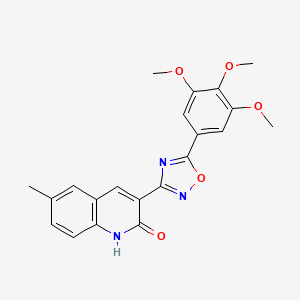
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic effects in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
Wirkmechanismus
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a reduction in brain activity and a calming effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. Studies have shown that this compound increases the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-related behaviors. Moreover, this compound has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has several advantages as a research tool in the laboratory. It is a potent inhibitor of GABA transaminase, which allows for the manipulation of GABA levels in the brain. Moreover, this compound is highly selective for GABA transaminase, which minimizes off-target effects. However, this compound has limitations as a research tool, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide. One potential direction is the development of novel derivatives of this compound that have improved solubility and pharmacokinetic properties. Moreover, further studies are needed to determine the long-term effects of this compound on brain function and behavior. Additionally, studies are needed to determine the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia.
Synthesemethoden
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The process involves the use of starting materials such as 5-chloro-2-methoxybenzenesulfonyl chloride, N-cyclopropylpiperidine-4-carboxylic acid, and N,N-dimethylformamide. The synthesis method has been extensively studied and optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic effects in various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that this compound can increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-related behaviors. Moreover, this compound has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h4-5,11-12H,3,6-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPTUWFSOGCXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)

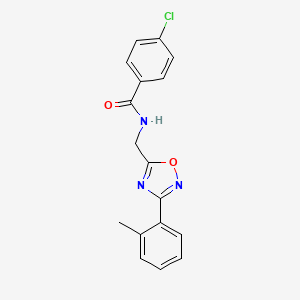
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)
